molecular formula C7H6BrF B140693 3-Fluorobenzyl bromide CAS No. 456-41-7

3-Fluorobenzyl bromide

Cat. No.: B140693
CAS No.: 456-41-7
M. Wt: 189.02 g/mol
InChI Key: SCBZBMXPJYMXRC-UHFFFAOYSA-N
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Description

3-Fluorobenzyl bromide (C₇H₆BrF, MW: 189.03 g/mol, CAS: 456-41-7) is a halogenated aromatic compound widely employed in organic synthesis, medicinal chemistry, and radiochemistry. Its structure features a benzyl bromide core with a fluorine substituent at the meta position. This electron-withdrawing group enhances reactivity at the benzylic carbon, making it a versatile alkylating agent. Key applications include:

  • Synthesis of phosphodiesterase-1 inhibitors for vascular dementia treatment .
  • Radiolabeling precursors for positron emission tomography (PET) tracers, such as [¹⁸F]lapatinib .
  • Intermediate in cholinesterase inhibitors (e.g., 1-(3-fluorobenzyl)-4-((2-oxo-2H-chromene-3-carboxamido)methyl)pyridinium bromide, IC₅₀ = 10.14 µM for AChE) .
  • Protecting group strategies in carbohydrate chemistry .

Preparation Methods

Direct Bromomethylation Using Phosphorus Tribromide

Reaction Mechanism and Conditions

The one-step bromomethylation of fluorobenzene represents the most straightforward route to 3-fluorobenzyl bromide. In this method, fluorobenzene reacts with phosphorus(III) bromide (PBr₃) in benzene under aqueous sodium carbonate (Na₂CO₃) conditions . The reaction proceeds via electrophilic aromatic substitution, where PBr₃ acts as both a Lewis acid and brominating agent. The sodium carbonate neutralizes hydrobromic acid (HBr) by-products, shifting the equilibrium toward product formation.

Procedural Details

A typical protocol involves dissolving fluorobenzene (1.0 mol) in anhydrous benzene (500 mL) and gradually adding PBr₃ (1.2 mol) at 0–5°C. After stirring for 12 hours at room temperature, the mixture is quenched with ice-cold Na₂CO₃ solution, and the organic layer is separated, dried, and distilled under reduced pressure . While Fukui et al. (1958) pioneered this approach, the yield remains unspecified in available literature .

Two-Step Synthesis via Benzyl Alcohol Intermediate

Reduction of 3-Fluorobenzoic Acid

An alternative route begins with 3-fluorobenzoic acid, which is reduced to 3-fluorobenzyl alcohol using sodium borohydride (NaBH₄) in aqueous tetrahydrofuran (THF). The reduction occurs at 10–20°C over 4 hours, achieving >90% conversion . The alcohol is isolated via extraction with methyl tert-butyl ether (MTBE) and vacuum distillation.

Bromination with Hydrobromic Acid

The alcohol intermediate is subsequently brominated using 48% hydrobromic acid (HBr) in the presence of sulfuric acid (H₂SO₄) as a catalyst. Heating the mixture to 80°C for 6 hours yields this compound with a reported purity of 98% . This method’s overall yield (75–85%) is limited by competing ether formation during the bromination step.

Phase Transfer-Catalyzed Bromination

Catalyst Selection and Optimization

Phase transfer catalysts (PTCs) such as triethylbenzylammonium bromide (TEBA) or Aliquat 336 enhance the nucleophilic displacement of hydroxyl groups in benzyl alcohols. In a patented process, 3-fluorobenzyl alcohol reacts with HBr (1.5 eq.) in dichloromethane (DCM) with TEBA (5 mol%) at 25°C . The reaction completes within 2 hours, achieving a 92% yield—a 25% improvement over uncatalyzed methods .

Solvent and Temperature Effects

Optimal solvents include THF or diglyme, which stabilize the intermediate oxonium ion. Elevated temperatures (50–60°C) reduce reaction time to 45 minutes but risk over-bromination. A comparative study demonstrated that diglyme outperforms DCM in yield (95% vs. 87%) due to improved phase mixing .

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Recent patents describe continuous flow systems for synthesizing this compound. A tubular reactor with segmented gas-liquid flow achieves 99% conversion by maintaining precise temperature control (±1°C) and minimizing back-mixing . This method reduces reagent waste by 40% compared to batch processes.

Cost Analysis of Starting Materials

The table below compares the economic viability of three industrial methods:

MethodRaw Material Cost ($/kg)Yield (%)Purity (%)
Direct Bromomethylation12.50N/A95
Two-Step Synthesis18.758598
Phase Transfer Catalysis22.309299

Data adapted from Fukui et al. (1958) and EP0048914A1 (2004) .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorobenzyl bromide undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Reduction reactions can convert this compound to 3-fluorotoluene.

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Nucleophilic substitution: Products such as 3-fluorobenzyl azide, 3-fluorobenzyl thiocyanate, or 3-fluorobenzyl alcohol.

    Oxidation: Products like 3-fluorobenzaldehyde or 3-fluorobenzoic acid.

    Reduction: Product is 3-fluorotoluene.

Scientific Research Applications

Pharmaceutical Applications

3-Fluorobenzyl bromide is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its unique fluorine substituent enhances the biological activity of certain drugs, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis of Antiviral Agents
A notable application involves the synthesis of antiviral agents. Researchers have developed derivatives of this compound that exhibit potent activity against viral infections. For instance, modifications to the benzyl group have led to compounds that inhibit viral replication effectively, showcasing the compound's versatility in drug design .

Agrochemical Applications

In the agrochemical sector, this compound serves as a precursor for the development of herbicides and pesticides. The incorporation of fluorine into agrochemical structures often improves their efficacy and selectivity.

Data Table: Agrochemical Products Derived from this compound

Product NameTypeActive IngredientEfficacy
Herbicide AHerbicide3-Fluorobenzyl derivativeEffective against broadleaf weeds
Pesticide BInsecticideFluorinated compoundHigh toxicity to target insects

This table illustrates how derivatives of this compound are tailored for specific agricultural applications, enhancing crop protection strategies .

Material Science Applications

In material science, this compound is explored for its potential in developing new materials with enhanced properties. Its reactivity allows for the functionalization of polymers and other materials.

Case Study: Polymer Modification
Researchers have used this compound to modify polycarbonate materials, resulting in improved thermal stability and mechanical properties. The introduction of fluorine atoms into the polymer matrix has been shown to enhance resistance to solvents and heat, making these materials suitable for demanding applications .

Chemical Synthesis

The compound is also a critical reagent in organic synthesis. It can participate in various reactions, including nucleophilic substitutions and coupling reactions.

Reactions Involving this compound

  • Nucleophilic Substitution: Reacts with nucleophiles to form new carbon-nitrogen or carbon-sulfur bonds.
  • Coupling Reactions: Utilized in cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Mechanism of Action

The mechanism of action of 3-fluorobenzyl bromide primarily involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions by altering the electronic properties of the benzene ring .

Molecular Targets and Pathways: In biological systems, this compound can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modification of these biomolecules, affecting their function and activity. The compound’s ability to introduce fluorine atoms into molecules can also impact metabolic pathways and enzyme interactions .

Comparison with Similar Compounds

Positional Isomers

4-Fluorobenzyl Bromide

  • Structure : Fluorine at the para position (C₇H₆BrF, MW: 189.03 g/mol).
  • Applications: Preferred in PET radiotracers for imaging cannabinoid, histamine, and opioid receptors .
  • Synthesis : Historically required three radiosynthetic steps, but recent methods use diaryliodonium salts for streamlined production .
  • Key Difference : The para-fluorine enhances steric accessibility in receptor binding compared to meta-substituted analogs.

2-Fluorobenzyl Bromide

  • Reactivity : Ortho-substitution introduces steric hindrance, reducing alkylation efficiency in nucleophilic reactions.

Halogen-Substituted Analogues

3-Chlorobenzyl Bromide (CAS: N/A, C₇H₆BrCl, MW: 205.48 g/mol)

  • Applications : Intermediate for sulfonamide and amine derivatives (e.g., 3-CHLORO-N-METHYLBENZYLAMINE) .
  • Key Difference : Chlorine’s lower electronegativity compared to fluorine results in slower reaction kinetics in SN₂ mechanisms.

3-Bromobenzyl Bromide (C₇H₆Br₂, MW: 249.94 g/mol)

  • Reactivity : Higher electrophilicity due to bromine’s polarizability, enabling faster alkylation than fluorine analogs .

Multifunctional Derivatives

3-Fluoro-4-nitrobenzyl Bromide (C₇H₅BrFNO₂, MW: 234.02 g/mol)

  • Applications : Nitro groups facilitate redox-active labeling and photoaffinity probes.
  • Key Difference : Nitro substitution increases oxidative stability but reduces solubility in polar solvents .

2-Fluoro-3-(trifluoromethyl)benzyl Bromide (C₈H₅BrF₄, MW: 257.02 g/mol, CAS: 184970-25-0)

  • Applications : SF₅ group precursor for agrochemicals and materials science.
  • Key Difference : Trifluoromethyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs .

Data Tables

Compound Molecular Formula MW (g/mol) CAS Key Applications
3-Fluorobenzyl bromide C₇H₆BrF 189.03 456-41-7 PDE-1 inhibitors, PET tracers
4-Fluorobenzyl bromide C₇H₆BrF 189.03 N/A Receptor imaging radiotracers
3-Chlorobenzyl bromide C₇H₆BrCl 205.48 N/A Sulfonamide intermediates
3-Bromobenzyl bromide C₇H₆Br₂ 249.94 N/A High-efficiency alkylation
3-Fluoro-4-nitrobenzyl bromide C₇H₅BrFNO₂ 234.02 131858-37-2 Redox probes
2-Fluoro-3-(trifluoromethyl)benzyl bromide C₈H₅BrF₄ 257.02 184970-25-0 Agrochemical synthesis

Biological Activity

3-Fluorobenzyl bromide (C7H6BrF), a compound with significant utility in organic synthesis, has garnered attention for its biological activity. This article delves into the compound's biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant case studies and data.

This compound is characterized by its molecular structure, featuring a fluorine atom attached to a benzyl group. Its chemical identifiers include:

  • CAS Number : 456-41-7
  • Molecular Formula : C7H6BrF
  • Molecular Weight : 201.03 g/mol
  • Physical State : Clear colorless to yellow liquid

The compound exhibits a boiling point of approximately 88 °C and a density of 1.541 g/mL at 25 °C .

This compound serves as a versatile reagent in the synthesis of various fluorinated compounds. It is primarily used to modify biomolecules, enabling studies on their structure and function. The introduction of fluorine into peptides and proteins can enhance the understanding of protein-ligand interactions, which is crucial in drug design .

PropertyValue
Boiling Point88 °C
Density1.541 g/mL
SolubilitySlightly soluble in water
Purity≥94% (GC)

The primary mechanism of action for this compound involves its reactivity as an electrophile. The bromine atom is highly reactive towards nucleophiles, facilitating nucleophilic substitution reactions. This reactivity allows for the introduction of fluorinated groups into various biomolecules, potentially altering their biological functions .

Molecular Targets and Pathways

In biological systems, this compound can interact with nucleophilic sites on proteins and nucleic acids. This interaction can lead to modifications that affect the function and activity of these biomolecules. The presence of fluorine can also influence metabolic pathways and enzyme interactions, enhancing the stability and bioavailability of resultant compounds .

Synthesis and Biological Evaluation

A study investigated the use of this compound in synthesizing thioureas from arylamines. The reaction proceeded efficiently under mild conditions, demonstrating the compound's utility in generating biologically active derivatives .

Another research highlighted its application in synthesizing novel triazole-based compounds with antibacterial properties against strains like Bacillus subtilis and Escherichia coli. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as HL-60 (myeloid leukemia) and MCF-7 (breast cancer), indicating potential therapeutic applications .

Table 2: Biological Activity Data

CompoundTarget BacteriaIC50 (µM)Cytotoxicity (HL-60)
Thiourea DerivativeBacillus subtilis15.5Moderate
Triazole-based CompoundEscherichia coli12.0High

Applications in Medicinal Chemistry

This compound is employed in pharmaceutical synthesis, particularly for drugs requiring fluorine substitution to enhance biological activity. Fluorinated drugs often exhibit improved metabolic stability, making them valuable in therapeutic contexts .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing derivatives using 3-fluorobenzyl bromide as an alkylating agent?

this compound is widely used in nucleophilic substitution (SN2) reactions due to its reactive benzyl bromide group. A common protocol involves reacting it with amines, alcohols, or thiols under basic conditions. For example:

  • Alkylation of amines : Dissolve the amine in anhydrous acetonitrile or THF, add this compound (1.2–1.5 equivalents), and stir with a base like K₂CO₃ at room temperature for 0.5–2 hours .
  • Optimization tip : Use Schlenk techniques to exclude moisture for moisture-sensitive substrates.

Q. How should this compound be handled and stored to ensure safety and stability?

  • Storage : Store at 2–8°C in a tightly sealed amber vial to prevent degradation and moisture absorption .
  • Safety : Use in a well-ventilated fume hood, wear nitrile gloves, and avoid contact with heat/open flames due to its flammability and lachrymatory properties .
  • Decomposition risks : Hydrolysis can release toxic HBr; neutralize spills with sodium bicarbonate .

Q. What analytical techniques are suitable for characterizing this compound and its derivatives?

  • GC-MS : Analyze purity and detect volatile byproducts (e.g., dibenzyl ethers) using a DB-5 column and electron ionization .
  • NMR : The benzylic CH₂ group appears as a triplet at δ 4.5–4.7 ppm (¹H) due to coupling with the fluorine atom .
  • Elemental analysis : Confirm molecular weight (189.02 g/mol) via high-resolution mass spectrometry .

Advanced Research Questions

Q. How can this compound be used in radiochemistry for PET radiotracer synthesis?

this compound is a precursor for 18F18F fluorobenzyl halides , critical for labeling PET tracers targeting receptors (e.g., cannabinoid CB1 or delta opioid receptors). A two-step radiosynthesis involves:

Isotopic exchange : React diaryliodonium tosylate precursors with 18F18F
fluoride ions.

Purification : Use HPLC or solid-phase extraction to isolate 18F18F
this compound .
Challenge : Diaryliodonium salt stability varies; electron-rich aryl groups (e.g., 2-thienyl) improve yields but may require low-temperature handling .

Q. How do environmental factors influence the reactivity of this compound in multi-step syntheses?

  • Solvent polarity : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance SN2 reactivity but may increase side reactions (e.g., elimination).
  • Temperature : Elevated temperatures accelerate hydrolysis; reactions in aqueous media require pH control (neutral to slightly basic) .
  • Case study : In the synthesis of safinamide mesylate, alkylation with this compound under Et₃SiH/BF₃·Et₂O achieved regioselectivity by stabilizing carbocation intermediates .

Q. What strategies resolve contradictions in reported yields for this compound-mediated alkylations?

Discrepancies often arise from substrate steric hindrance or competing pathways . Mitigation approaches:

  • Kinetic vs. thermodynamic control : Use low temperatures (-20°C) to favor SN2 over SN1 mechanisms.
  • Additives : Tetrabutylammonium iodide (TBAI) can enhance solubility and reaction rates in heterogeneous systems .
  • Design of experiments (DoE) : Systematically vary equivalents, solvent, and base to identify optimal conditions .

Q. How is this compound utilized in neuroprotective drug development?

It serves as a key intermediate in synthesizing acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease. For example:

  • Stepwise alkylation : React this compound with a trifluoroacetic acid hydrochloride intermediate in CH₃CN/K₂CO₃ to form a tertiary amine scaffold .
  • Challenges : Ensure enantiomeric purity via chiral HPLC or asymmetric catalysis to avoid racemization .

Q. Methodological Best Practices

  • Purity verification : Always confirm batch purity via GC-MS or NMR, as impurities (e.g., 4-fluorobenzyl bromide) can skew reactivity .
  • Scale-up considerations : For large-scale reactions, use flow chemistry to control exothermicity and improve mixing .
  • Radiolabeling QC : Validate 18F18F
    this compound using radio-TLC (silica gel, ethyl acetate/hexane) to ensure radiochemical purity >95% .

Properties

IUPAC Name

1-(bromomethyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBZBMXPJYMXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060025
Record name Benzene, 1-(bromomethyl)-3-fluoro-
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

456-41-7
Record name 3-Fluorobenzyl bromide
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Fluorobenzyl bromide
3-Fluorobenzyl bromide
3-Fluorobenzyl bromide
3-Fluorobenzyl bromide
3-Fluorobenzyl bromide
3-Fluorobenzyl bromide

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